molecular formula C10H11N5O3 B10966576 (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone

(1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone

Cat. No.: B10966576
M. Wt: 249.23 g/mol
InChI Key: HIUFUYYSTSUCKB-UHFFFAOYSA-N
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Description

(1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group, a nitro group, and a methanone linkage between two pyrazole rings. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the methyl-substituted pyrazole through a methanone linkage. This is typically achieved using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides, bases like potassium carbonate.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various alkyl or aryl-substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone lies in its specific substitution pattern and the presence of both nitro and methanone functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

(1-ethyl-4-nitropyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone

InChI

InChI=1S/C10H11N5O3/c1-3-13-6-8(15(17)18)9(12-13)10(16)14-5-7(2)4-11-14/h4-6H,3H2,1-2H3

InChI Key

HIUFUYYSTSUCKB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C=C(C=N2)C)[N+](=O)[O-]

Origin of Product

United States

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